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Introduction

Accurate characterization of microbial communities through next-generation sequencing is
fundamental to microbiome research. A critical and often challenging step in this process is the
initial sample preparation, specifically the efficient lysis of all microorganisms to release their
nucleic acids. Microbial cell walls vary significantly in composition, with Gram-positive bacteria
possessing a thick peptidoglycan layer that makes them particularly resistant to lysis by
common methods. This resistance can lead to their underrepresentation in sequencing data,
introducing significant bias and providing an inaccurate profile of the microbial community.[1][2]

Mutanolysin, a muralytic enzyme derived from Streptomyces globisporus, offers a robust
solution to this challenge.[3][4] It functions as an N-acetylmuramidase, effectively cleaving the
essential 3-N-acetylmuramyl-(1 — 4)-N-acetylglucosamine linkage within the peptidoglycan
layer of bacterial cell walls.[5] This action leads to efficient lysis of otherwise recalcitrant Gram-
positive bacteria, such as Listeria, Lactobacillus, Lactococcus, and Streptococcus.
Incorporating mutanolysin into DNA extraction protocols can increase the yield of bacterial
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DNA, reduce bias against Gram-positive organisms, and provide a more accurate

representation of microbial diversity.

Key Applications and Advantages

Enhanced Lysis of Gram-Positive Bacteria: Mutanolysin is highly effective at breaking down
the thick peptidoglycan wall of Gram-positive bacteria, many of which are resistant to
lysozyme alone.

Reduced Community Profile Bias: By ensuring more efficient lysis of tough-to-lyse bacteria,
mutanolysin helps generate a DNA sample that more accurately reflects the true
composition of the microbial community.

Increased DNA Yield: The addition of mutanolysin, often as part of an enzyme cocktail or in
conjunction with mechanical disruption, can significantly improve the total yield of microbial
DNA from complex samples.

Gentle Lysis Method: As an enzymatic method, mutanolysin provides a gentler alternative
to harsh mechanical disruption (e.g., bead-beating), which can shear high molecular weight
DNA and may be undesirable for long-read sequencing applications.

Synergistic Activity: Mutanolysin's lytic activity is synergistic with lysozyme; using them in
combination can drastically increase the lysis efficiency for a broader range of
microorganisms. It is also frequently combined with mechanical methods like bead-beating to
maximize DNA extraction from the most challenging samples.

Data Presentation

Quantitative data from studies highlight the impact of including mutanolysin in lysis protocols.

The following tables summarize key findings on DNA yield and lysis efficiency.

Table 1. Comparison of Mean DNA Yield from Vaginal Microbiome Samples Using Different

Lysis Methods
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Lysis Pretreatment Method Mean DNA Yield (ng/pL) Key Observation

Lysozyme Only (30 min) 16.7 Baseline enzymatic lysis.

Extended lysozyme incubation
Lysozyme Only (16 hours) 17.5 provided minimal improvement

over short incubation.

Enzyme Cocktail (Lysozyme + The enzyme cocktail including
Mutanolysin + Lysostaphin, 60 20.8 mutanolysin produced the
min) highest mean DNA vyield.

In this specific study, the

Lysozyme (30 min) + Bead 112 combination with bead beating
Beating ' resulted in a significantly lower
DNA yield.

Data adapted from a study on vaginal microbiota profiling. Yields are approximate means for
comparison.

Table 2: General Efficacy of Lysis Methods on Different Bacterial Cell Wall Types
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Lysis Method

Target Bacteria

Mechanism of
Action

Notes

Primarily Gram-

positive bacteria (e.g.,

Enzymatic: Cleaves
N-acetylmuramyl-3(1-
4)-N-

More effective than

lysozyme for many

Mutanolysin Lactobacillus, ) ]
acetylglucosamine resistant Gram-
Streptococcus, ) ) . )
o linkage in positive species.
Listeria) _
peptidoglycan.
] Less effective on
Enzymatic: -
some Gram-positive
Hydrolyzes B(1-4)- )
o ] bacteria; Gram-
Primarily Gram- linkages between N- ) )
Lysozyme negative bacteria are

positive bacteria

acetylmuramic acid
and N-acetyl-D-

glucosamine.

less susceptible due
to their outer

membrane.

Lysostaphin

Staphylococcus

species

Enzymatic:
Specifically cleaves
the pentaglycine
cross-bridges in
Staphylococcus

peptidoglycan.

Often used in enzyme
cocktails for samples
where Staphylococcus

is prevalent.

Bead Beating

Broad-spectrum
(Gram-positive and

Gram-negative)

Mechanical: Physical
shearing and
disruption of the cell

wall.

Highly effective but
can shear DNA into
smaller fragments. Its
inclusion in protocols
has been shown to
improve
representation of
microbial community

structure.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the integration of mutanolysin into a typical microbiome

sample preparation workflow and the logic behind combining different lysis methods.
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Caption: Experimental workflow for microbiome DNA extraction incorporating mutanolysin.
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Caption: Synergistic logic of combining lysis methods for comprehensive bacterial lysis.

Experimental Protocols
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The following protocols provide guidelines for the use of mutanolysin. Optimization may be
required depending on the sample type and specific microbial composition.

Protocol 1: General Enzymatic Lysis of Microbial Pellets

This protocol is suitable for cell pellets from cultures or low-complexity samples.
Materials:

Bacterial cell pellet

Mutanolysin (e.g., Sigma-Aldrich SAE0092)

Lysozyme (optional)

Lysis Buffer (e.g., 20 mM Tris-HCI, pH 8.0, 2 mM EDTA, 1.2% Triton X-100)
Nuclease-free water

Procedure:

Prepare a fresh mutanolysin stock solution (e.g., 5,000 U/mL) in nuclease-free water or an
appropriate buffer. Store on ice.

Resuspend the bacterial cell pellet in 200 uL of Lysis Buffer.

Add mutanolysin to the resuspended pellet to a final concentration of 50-250 U/mL. If using
in combination with lysozyme, add lysozyme to a final concentration of 10-20 mg/mL.

Vortex briefly to mix.

Incubate the suspension at 37°C for 30-60 minutes. For very resistant bacteria, the
incubation time can be extended.

After incubation, proceed immediately to your standard DNA extraction and purification
protocol (e.g., using a commercial kit). The sample is now ready for the proteinase K and/or
chemical lysis steps included in the Kkit.
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Protocol 2: Combined Lysis for Complex Human Tissue
Samples (e.g., Biopsies)

This advanced protocol combines host DNA depletion with enzymatic and mechanical lysis to
maximize the recovery of microbial DNA from high-background host tissue.

Part 1: Bacterial Enrichment (Host Cell Lysis and DNA Depletion)

e Ina 1.5 mL tube, place the tissue biopsy in 500 uL of sterile PBS. Vortex vigorously for 5
minutes to create a "biopsy wash".

o Transfer the supernatant ("biopsy wash") to a new tube and keep on ice.

 To the original biopsy, add 180 pL of PBS and 20 pL of Proteinase K. Incubate at 70°C for 15
minutes with shaking (400 rpm).

o Combine the "biopsy wash" with the digested biopsy. Centrifuge at 10,000 x g for 10 minutes
at 4°C. Discard the supernatant and save the pellet.

o Resuspend the pellet in 100 pL of a saponin/DNase mix (e.g., 0.0125% Saponin with
TURBO DNase). This step selectively lyses remaining host cells.

e Incubate at 37°C for 30 minutes with shaking (400 rpm).

e Add 1.3 mL of sterile PBS, centrifuge at 10,000 x g for 10 minutes at 4°C, and discard the
supernatant.

o Wash the pellet again with 1 mL of PBS, centrifuge, and discard the supernatant. The
resulting pellet is enriched with bacterial cells.

Part 2: Combined Enzymatic and Mechanical Lysis
o Prepare bead-beating tubes containing appropriate beads (e.g., 0.1 mm glass beads).

o To the bacterial pellet from Part 1, add 180 pL of a bead solution buffer (e.g., Solution C1
from Qiagen DNeasy PowerLyzer PowerSoil kit) and 20 pL of mutanolysin solution (to a
final concentration of ~0.5 KU/mL).
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» Resuspend the pellet thoroughly and transfer the entire volume to the prepared bead-beating
tube.

 Incubate at 37°C for 30 minutes to allow for enzymatic digestion.
o Perform a heat shock step at 65-95°C for 10 minutes to further weaken bacterial cell walls.

o Proceed with mechanical disruption using a bead-beater (e.g., MagNA Lyser) at a high
setting (e.g., 6400 rpm for 20 seconds, twice, with cooling on ice in between).

o Centrifuge the tubes to pellet the beads and debris.

o Transfer the supernatant (now the cell lysate) to a new tube and proceed with the remainder
of the DNA purification protocol according to the manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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